molecular formula C8H13NO2 B13179926 1-(Morpholin-2-yl)but-3-en-2-one

1-(Morpholin-2-yl)but-3-en-2-one

Katalognummer: B13179926
Molekulargewicht: 155.19 g/mol
InChI-Schlüssel: KJZHJDBJETXFLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Morpholin-2-yl)but-3-en-2-one is an organic compound that features a morpholine ring attached to a butenone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(Morpholin-2-yl)but-3-en-2-one can be synthesized through several methods. One common approach involves the reaction of morpholine with butenone derivatives under specific conditions. For instance, the reaction of 1-(morpholin-4-yl)propane-1,2-dione with N-(prop-2-en-1-yl)hydrazinecarbothioamide in ethanol, followed by stirring and heating, yields the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through filtration and drying to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Morpholin-2-yl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The morpholine ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Morpholin-2-yl)but-3-en-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(Morpholin-2-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with biological molecules, potentially inhibiting or activating certain pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(Morpholin-2-yl)but-3-en-2-one is unique due to its combination of a morpholine ring and a butenone structure, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use.

Eigenschaften

Molekularformel

C8H13NO2

Molekulargewicht

155.19 g/mol

IUPAC-Name

1-morpholin-2-ylbut-3-en-2-one

InChI

InChI=1S/C8H13NO2/c1-2-7(10)5-8-6-9-3-4-11-8/h2,8-9H,1,3-6H2

InChI-Schlüssel

KJZHJDBJETXFLL-UHFFFAOYSA-N

Kanonische SMILES

C=CC(=O)CC1CNCCO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.